molecular formula C19H19BrN2O4 B11005356 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11005356
M. Wt: 419.3 g/mol
InChI Key: DYZOOHFCRWJHHL-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that features an indole core substituted with a bromine atom and an acetamide group linked to a trimethoxyphenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

    Coupling with Trimethoxyphenyl Group: Finally, the acetamide intermediate is coupled with 3,4,5-trimethoxyphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the bromine substituent or the acetamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the brominated indole or acetamide group.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with indole cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The trimethoxyphenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may confer unique reactivity and biological activity compared to its analogs. The trimethoxyphenyl group may also enhance its pharmacological properties.

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19BrN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-4-5-13(20)8-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

DYZOOHFCRWJHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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